2-(2-Azepanyl)phenyl methyl ether
Overview
Description
2-(2-Methoxyphenyl)azepane is a synthetic compound belonging to the family of azepane derivatives. Azepane derivatives are known for their seven-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the azepane ring. The molecular formula of 2-(2-methoxyphenyl)azepane is C13H19NO, and it has a molecular weight of 205.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a practical method involves the use of palladium-catalyzed decarboxylation reactions. These reactions proceed smoothly under mild conditions with ample reaction scope and carbon dioxide as the byproduct . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
Industrial Production Methods
Industrial production of 2-(2-methoxyphenyl)azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)azepane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological studies, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound with a seven-membered ring containing one nitrogen atom.
Oxepane: A similar compound with an oxygen atom in the ring instead of nitrogen.
Silepane: A compound with a silicon atom in the ring.
Phosphepane: A compound with a phosphorus atom in the ring.
Thiepane: A compound with a sulfur atom in the ring.
The uniqueness of 2-(2-methoxyphenyl)azepane lies in the presence of the methoxy group attached to the phenyl ring, which imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(2-methoxyphenyl)azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWHACTNJAVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405507 | |
Record name | 2-(2-AZEPANYL)PHENYL METHYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-03-1 | |
Record name | Hexahydro-2-(2-methoxyphenyl)-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383129-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-AZEPANYL)PHENYL METHYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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